(E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide
Description
(E)-N'-(Furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide is a Schiff base derivative synthesized via condensation of 3-iodo-4-methoxybenzohydrazide with furfural. Its structure features a benzohydrazide core substituted with an electron-donating methoxy group and an electron-withdrawing iodine atom at the 4- and 3-positions, respectively, along with a furan-derived azomethine moiety.
Properties
Molecular Formula |
C13H11IN2O3 |
|---|---|
Molecular Weight |
370.14 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C13H11IN2O3/c1-18-12-5-4-9(7-11(12)14)13(17)16-15-8-10-3-2-6-19-10/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI Key |
CCZMFTWBTLFHAI-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CO2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CO2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
- 3-Iodo vs. Hydroxy/Methoxy Groups: Unlike N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) in and , which has a 2-hydroxy group enabling deprotonation for bidentate metal chelation, the 3-iodo substituent in the target compound lacks acidic protons. This limits its ability to form metal complexes in a mononegative bidentate fashion. Instead, the iodine atom may participate in halogen bonding, influencing crystal packing and intermolecular interactions .
- Methoxy Group : The 4-methoxy group in the target compound is structurally analogous to 3-hydroxy-4-methoxy derivatives () but lacks the hydroxyl group’s hydrogen-bonding capability. This substitution enhances lipophilicity and may improve membrane permeability in biological systems .
Electronic Properties (DFT Analysis)
- HOMO-LUMO Energy Gaps: Compared to aliphatic Schiff bases (), aromatic derivatives like the target compound typically exhibit lower HOMO-LUMO gaps due to extended conjugation. For example, H2L () has a HOMO energy of -5.21 eV and LUMO of -1.89 eV (gap = 3.32 eV), while the iodine and methoxy substituents in the target compound may further modulate these values.
Cytotoxicity and Anticancer Potential
- Ligand vs. Metal Complexes : In H2L (), the free ligand showed higher cytotoxicity against HePG-2 and HCT-116 cell lines than its metal complexes. By analogy, the target compound’s bioactivity may depend on its ability to interact directly with biomolecules (e.g., via the azomethine group) rather than through metal coordination. The iodine substituent could enhance DNA intercalation or topoisomerase inhibition, as seen in iodinated anticancer agents .
- Comparison with Other Benzohydrazides : (E)-N'-benzylidene-benzohydrazide analogues () exhibit antimicrobial activity, but the target compound’s iodine and methoxy groups may redirect its potency toward cancer cells or specific bacterial strains. For instance, halogenated compounds often display enhanced penetration into lipid-rich bacterial membranes .
Antimicrobial Activity
- Furan-Containing Analogues : Compounds like (E)-6-chloro-N’-(furan-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide () show activity against multidrug-resistant Staphylococcus aureus. The target compound’s furan and iodine substituents may similarly disrupt microbial cell walls or enzyme function, though this requires experimental validation .
Solubility and Stability
- The 3-iodo substituent reduces solubility in polar solvents (e.g., water) compared to hydroxy- or nitro-substituted derivatives (). However, the methoxy group balances this by increasing solubility in organic solvents like ethanol or DMSO .
Q & A
Q. What are the key steps in synthesizing (E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Preparation of 3-iodo-4-methoxybenzoic acid derivatives via electrophilic iodination under acidic conditions .
- Step 2 : Formation of the hydrazide intermediate by reacting the acid with hydrazine hydrate.
- Step 3 : Condensation with furan-2-carbaldehyde under reflux in ethanol, catalyzed by acetic acid or piperidine, to form the Schiff base (E-isomer) . Optimization : Monitor reaction progress via TLC, adjust solvent polarity (e.g., ethanol vs. DMF), and control temperature (80–100°C) to minimize side products. Use excess aldehyde (1.2–1.5 eq.) to drive the condensation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR : Confirm the hydrazide NH proton (δ 10–12 ppm in DMSO-d6) and the E-configuration of the imine bond (δ 8.2–8.5 ppm for the CH=N proton) .
- IR : Look for C=O stretching (1650–1680 cm⁻¹) and N-H bending (1550–1580 cm⁻¹) .
- Mass Spectrometry : Identify the molecular ion peak (M⁺) and isotopic pattern due to iodine (e.g., [M+2] peak at ~30% intensity) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Perform accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC-UV at 254 nm, focusing on the disappearance of the parent peak and emergence of hydrolysis products (e.g., free hydrazide or furfural) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays for targets like acetylcholinesterase or urease, comparing activity to known inhibitors .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectral interpretations (e.g., ambiguous NOE signals or tautomerism)?
- Use single-crystal X-ray diffraction to unambiguously determine the E-configuration and hydrogen-bonding network. SHELX programs (e.g., SHELXL) are standard for refining structures, particularly for heavy atoms like iodine .
- For dynamic tautomerism, perform variable-temperature NMR or DFT calculations (e.g., Gaussian 16) to model energy barriers between tautomers .
Q. What strategies mitigate low yields during the iodination step of the precursor 3-iodo-4-methoxybenzoic acid?
- Electrophilic iodination : Optimize iodine stoichiometry (1.1–1.3 eq.) and use Lewis acids (e.g., HIO3 or H2SO4) to enhance regioselectivity .
- Microwave-assisted synthesis : Reduce reaction time (15–30 mins vs. 6–8 hrs) and improve yield by 10–15% via controlled dielectric heating .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA gyrase or kinases). Prioritize hydrogen bonding between the hydrazide NH and catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key hydrophobic interactions with the furan and iodobenzene moieties .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- ROS Detection : Use DCFH-DA fluorescence in cancer cells to assess oxidative stress induction .
- Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death pathways .
- Target Engagement : SPR or ITC to measure direct binding to purified enzymes (e.g., topoisomerase II) .
Q. How can researchers address discrepancies between theoretical and experimental logP values?
- Experimental logP : Determine via shake-flask method (octanol/water) with HPLC quantification .
- Theoretical Adjustments : Apply correction factors in software like ChemAxon or ACD/Labs to account for iodine’s polarizability and resonance effects .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results across cell lines or assay conditions?
- Dose-Response Reproducibility : Validate assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity).
- Membrane Permeability : Measure cellular uptake via LC-MS to confirm intracellular concentrations correlate with activity .
- Metabolic Stability : Pre-incubate the compound with liver microsomes to identify rapid degradation in specific models .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.4 ppm (CH=N), δ 10.8 ppm (NH) | |
| IR | 1655 cm⁻¹ (C=O), 1555 cm⁻¹ (N-H bend) | |
| HRMS | [M+H]⁺ = 413.9782 (C13H11IN2O3) |
Table 2 : Optimized Reaction Conditions for Iodination
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Iodine (eq.) | 1.1–1.3 | Maximizes regioselectivity |
| Temperature | 80–90°C | Reduces side products |
| Catalyst | H2SO4 (0.5 eq.) | Accelerates reaction rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
